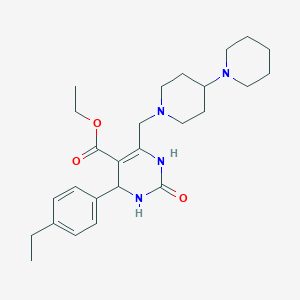

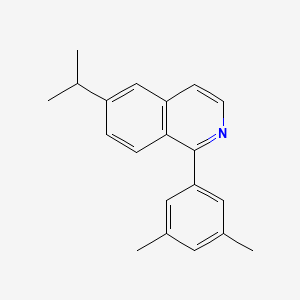

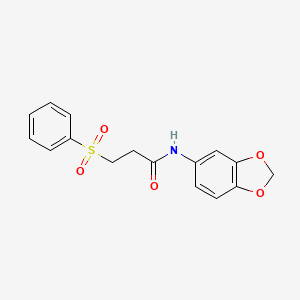

Chembl4575597

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound like Chembl4575597 would typically involve a series of chemical reactions, each transforming the structure of molecules and bringing the compound closer to the final product . The exact synthesis pathway would depend on the specific structure of Chembl4575597. Retrosynthetic analysis, a common strategy in chemical synthesis, involves working backward from the final product to determine the sequence of reactions needed .Molecular Structure Analysis

The molecular structure of a compound like Chembl4575597 can be determined using various techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis

Chemical reactions involving Chembl4575597 can be studied using various analytical techniques. These might include spectroscopic methods, which can provide information about the changes in the electronic structure of the molecule during the reaction . Other techniques, such as chromatography or mass spectrometry, can be used to analyze the products of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Chembl4575597, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques . These properties are important for understanding how the compound behaves under different conditions and how it might interact with other substances .Scientific Research Applications

Chemoinformatics and Drug Discovery

Chemoinformatics plays a crucial role in drug discovery and development, leveraging chemical information for storage, analysis, and visualization to support the discovery of new drugs. The field has seen significant growth, catalyzed by the availability of public databases, which aids in the development and validation of new approaches. Techniques in chemoinformatics are extensively applied in the analysis and management of chemical information, proving essential in the drug development process (Agrafiotis, Bandyopadhyay, Wegner, & Vlijmen, 2007).

Metabolism and Pharmacokinetics

The understanding of drug metabolism and pharmacokinetics (PKDM) is vital in the design of drugs with improved metabolic stability. Research has focused on strategies to mitigate heterocycle metabolism, which is a common challenge in drug discovery. This includes altering chemical structures to improve the metabolic profile of compounds, providing crucial insights into developing drugs with fewer metabolic liabilities (St. Jean & Fotsch, 2012).

Biomarker Development

Research on biomarkers, such as the Ethoxyresorufin-O-deethylase (EROD) activity in fish, offers insights into chemical exposure and its effects on wildlife and potentially humans. This research underscores the importance of identifying and understanding biomarkers for environmental and health-related studies, contributing to the broader field of toxicology and environmental health (Whyte, Jung, Schmitt, & Tillitt, 2000).

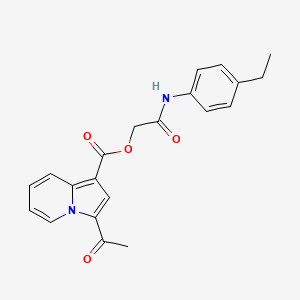

Chemical Synthesis and Catalysis

The exploration of transition-metal based phosphors for organic light-emitting diodes (OLEDs) showcases the application of chembl4575597 in materials science. The development of cyclometalating chelates allows for fine-tuning of emission wavelengths, demonstrating the compound's utility in creating efficient and tunable light-emitting materials (Chi & Chou, 2010).

Nanoparticle Research

Nanoparticle research represents another significant application area for chembl4575597. The unique properties of nanoparticles, stemming from their size, open up a plethora of possibilities for innovative technological applications. This research area involves the development of synthesis methods, characterization tools, and theoretical models to understand and harness the potential of nanoparticles (Heiligtag & Niederberger, 2013).

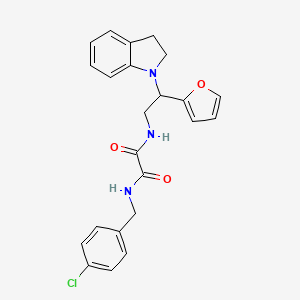

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it exerts its effect . This typically involves the compound binding to a specific target, such as an enzyme or receptor, and modulating its activity . The exact mechanism of action of Chembl4575597 would depend on its structure and the specific biological system in which it is active.

Safety and Hazards

The safety and hazards associated with Chembl4575597 would depend on its specific physical and chemical properties. For example, the compound might pose risks due to its reactivity, flammability, or potential toxicity . Information about these hazards is typically provided in the compound’s Safety Data Sheet .

Future Directions

The future directions for research involving Chembl4575597 could include further studies to elucidate its mechanism of action, investigations of its potential uses in various applications, and the development of new synthesis methods or analogs . The exact directions would depend on the results of initial studies and the specific interests of researchers in the field.

properties

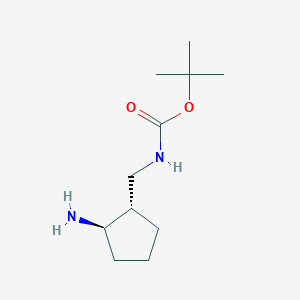

IUPAC Name |

tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBJUDHXQLLKID-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)

![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)

![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)